REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[C:6]([O:10][C:11]([N:13]1[CH2:25][C:24]2[S:23][C:22]3[N:21]=[CH:20][NH:19][C:18](=O)[C:17]=3[C:16]=2[CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]>C(N(CC)CC)C>[C:6]([O:10][C:11]([N:13]1[CH2:25][C:24]2[S:23][C:22]3[N:21]=[CH:20][N:19]=[C:18]([Cl:3])[C:17]=3[C:16]=2[CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC=2C=3C(NC=NC3SC2C1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 0° C. for 30 mins
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then heated at 65° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to rt
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Type
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CONCENTRATION
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Details
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before concentrated in vacuo
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Type
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ADDITION
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Details
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DCM (50 mL) was added to the solid residue
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with ice/saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with DCM (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
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Type
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product
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Smiles
|
C(C)(C)(C)OC(=O)N1CCC=2C=3C(=NC=NC3SC2C1)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.5 mmol | |
AMOUNT: MASS | 4.08 g | |
YIELD: PERCENTYIELD | 89% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |